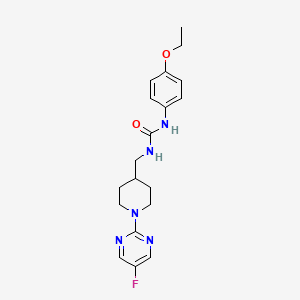
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H24FN5O2 and its molecular weight is 373.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against common bacterial strains has shown moderate inhibitory effects, indicating potential as a lead compound for developing new antibiotics.
Immunomodulatory Effects
Recent investigations have highlighted the immunomodulatory effects of piperidine derivatives. The compound has been shown to enhance lymphocyte proliferation and cytokine production in vitro, suggesting its potential as an immunostimulant.
Study 1: Anticancer Efficacy
A study published in the International Journal of Biology and Chemistry evaluated a series of piperidine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values ranging from 10 to 20 µM for various cancer types. The study concluded that this compound could serve as a scaffold for developing more potent anticancer agents .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of similar compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in tumor growth.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Immune Modulation : By enhancing lymphocyte function, it may boost the immune response against tumors and infections.
Data Summary Table
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-2-27-17-5-3-16(4-6-17)24-19(26)23-11-14-7-9-25(10-8-14)18-21-12-15(20)13-22-18/h3-6,12-14H,2,7-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKSMIWHAVLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













